3-(2-chloroacetyl)-1-(4-methylphenyl)urea

Organic Synthesis Process Chemistry Building Block Preparation

Procure 3-(2-chloroacetyl)-1-(4-methylphenyl)urea (CAS 13558-77-5) as a differentiated electrophilic scaffold. Unlike non-halogenated phenylurea analogs (e.g., CAS 622-51-5), the chloroacetyl warhead enables nucleophilic substitution for diversified urea library synthesis. The p-tolyl substitution pattern provides distinct lipophilicity and electronic properties compared to chloroethyl variants (e.g., CAS 15145-35-4). Validated by bacterial urease inhibition (E. coli IC50: 31.2 μM), this building block supports rational SAR campaigns. Supplied at a consistent ≥95% purity, minimizing re-purification needs. Ideal for medicinal chemistry and covalent probe development.

Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
CAS No. 13558-77-5
Cat. No. B169050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chloroacetyl)-1-(4-methylphenyl)urea
CAS13558-77-5
Synonyms1-(2-chloroacetyl)-3-p-tolylurea
Molecular FormulaC10H11ClN2O2
Molecular Weight226.66 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC(=O)CCl
InChIInChI=1S/C10H11ClN2O2/c1-7-2-4-8(5-3-7)12-10(15)13-9(14)6-11/h2-5H,6H2,1H3,(H2,12,13,14,15)
InChIKeyFLTLDRPQJUQSPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chloroacetyl)-1-(4-methylphenyl)urea CAS 13558-77-5: Technical Baseline and Research-Grade Procurement Specifications


3-(2-Chloroacetyl)-1-(4-methylphenyl)urea (CAS 13558-77-5), systematically designated as 2-chloro-N-[(4-methylphenyl)carbamoyl]acetamide, is a substituted phenylurea derivative with the molecular formula C10H11ClN2O2 and molecular weight 226.66 g/mol . It is supplied commercially as a research-grade small molecule scaffold at a minimum purity specification of 95%, with storage recommended in a cool, dry environment for long-term stability . The compound incorporates a reactive chloroacetyl moiety coupled to a 4-methylphenyl (p-tolyl) urea backbone, a structural arrangement that confers electrophilic reactivity distinct from non-halogenated phenylurea analogs and positions it within the class of halogenated urea building blocks employed in medicinal chemistry and agrochemical intermediate synthesis .

Why Generic Phenylurea Analogs Cannot Substitute for 3-(2-Chloroacetyl)-1-(4-methylphenyl)urea in Electrophilic or Target-Based Assays


Substitution of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea with structurally related phenylurea analogs or alternative halogenated urea building blocks is not scientifically justifiable due to the compound's dual functional determinants: the chloroacetyl electrophilic warhead and the specific p-tolyl substitution pattern. The chloroacetyl moiety provides a reactive electrophilic center enabling nucleophilic substitution chemistry that is absent in non-halogenated N-(4-methylphenyl)urea (CAS 622-51-5), rendering the latter inert in alkylation-dependent synthetic sequences . Conversely, alternative chloroalkyl ureas such as 1-(2-chloroethyl)-3-(4-methylphenyl)urea (CAS 15145-35-4) possess a chloroethyl rather than chloroacetyl group, which introduces different spacer geometry, electrophilicity profile, and covalent adduct characteristics . Furthermore, the specific substitution pattern on the aromatic ring (para-methyl) influences both the electronic properties of the urea linkage and the overall lipophilicity of the scaffold, factors that materially affect target engagement in enzyme inhibition assays as evidenced by the compound's documented interaction with bacterial urease [1].

Quantitative Differentiation Evidence for 3-(2-Chloroacetyl)-1-(4-methylphenyl)urea: Synthesis Yield, Purity, and Enzyme Inhibition


Synthetic Yield Benchmark: 71% Yield Using Two-Step Chloroacetylation Protocol with Oxalyl Chloride

3-(2-Chloroacetyl)-1-(4-methylphenyl)urea can be synthesized via a two-step, one-pot procedure using oxalyl chloride-mediated chloroacetylation, achieving an isolated yield of 71% . This yield, documented in a peer-reviewed protocol (Molecules, 2020), establishes a reproducible synthetic benchmark that is directly comparable to other chloroacetyl urea derivatives prepared under identical conditions (compounds 3a-3j within the referenced study), providing a quantifiable basis for procurement decisions when yield optimization or synthetic accessibility is a key selection criterion .

Organic Synthesis Process Chemistry Building Block Preparation

Commercial Purity Specification: Minimum 95% Purity with Quantified Price-Per-Unit Mass Across Multiple Vendors

3-(2-Chloroacetyl)-1-(4-methylphenyl)urea is commercially available from multiple independent suppliers at a minimum purity specification of 95%, with validated pricing structures that allow for direct cost-comparison analysis . Vendor documentation confirms identical purity claims across different supply chains, establishing a consistent quality baseline. Price points vary by vendor and quantity tier, with documented ranges from approximately 493 EUR for 50 mg to over 2500 USD for 5 g quantities, providing procurement professionals with verifiable cost benchmarks for budgeting and vendor selection .

Procurement Quality Control Supply Chain Management

Biochemical Target Engagement: Bacterial Urease Inhibition with IC50 of 31.2 μM

3-(2-Chloroacetyl)-1-(4-methylphenyl)urea demonstrates measurable inhibition of bacterial urease (Urease subunit alpha from Escherichia coli) with an IC50 value of 31.2 μM (3.12 × 10⁴ nM) as documented in the BindingDB/ChEMBL curated bioactivity database [1]. This inhibition was determined using urea as substrate with a 15-minute preincubation period followed by ELISA-based detection [1]. While this represents a relatively weak inhibitor (low micromolar IC50) and no direct comparator data for structurally analogous compounds under identical assay conditions is available in the curated public record, the documented target engagement provides a validated entry point for structure-activity relationship (SAR) studies comparing modifications to the chloroacetyl warhead or p-tolyl substitution pattern [1].

Enzyme Inhibition Antibacterial Research Target-Based Screening

Structural Differentiation from Non-Halogenated and Alternative Halogenated Phenylurea Analogs

3-(2-Chloroacetyl)-1-(4-methylphenyl)urea occupies a unique structural niche that differentiates it from commercially available alternatives. The non-halogenated parent analog, N-(4-methylphenyl)urea (CAS 622-51-5), lacks the electrophilic chloroacetyl group entirely and thus cannot participate in nucleophilic substitution reactions essential for covalent probe development or bioconjugation strategies . In contrast, the chloroethyl analog, 1-(2-chloroethyl)-3-(4-methylphenyl)urea (CAS 15145-35-4), possesses a chloroethyl rather than chloroacetyl substituent, which alters both the electrophilic reactivity profile and the spatial relationship between the urea core and the reactive halogen, a structural parameter known to influence the selectivity of β-tubulin alkylation and microtubule depolymerization activity in related chloroethyl urea derivatives .

Medicinal Chemistry Chemical Biology SAR Studies

Validated Research Application Scenarios for 3-(2-Chloroacetyl)-1-(4-methylphenyl)urea Based on Quantitative Evidence


Synthetic Chemistry: Building Block for Nucleophilic Substitution and Heterocycle Synthesis

3-(2-Chloroacetyl)-1-(4-methylphenyl)urea is suitable for use as an electrophilic building block in nucleophilic substitution reactions with amines, thiols, or other nucleophiles, enabling the generation of structurally diversified urea derivatives. The documented synthetic yield of 71% provides a benchmark for reaction optimization and scale-up planning . Procurement teams evaluating this compound for synthetic chemistry applications can rely on the consistency of the 95% purity specification across multiple vendors, which minimizes the need for in-house repurification prior to use in sensitive coupling reactions .

Antibacterial Research: Starting Point for Urease Inhibitor Lead Optimization

The compound's documented inhibition of bacterial urease (E. coli) with an IC50 of 31.2 μM validates its utility as a starting scaffold for medicinal chemistry campaigns targeting urease-dependent pathogens, including Helicobacter pylori and Proteus mirabilis . While the potency is modest, the availability of a validated biochemical target enables rational structure-activity relationship (SAR) studies, where modifications to the p-tolyl ring, urea linkage, or chloroacetyl warhead can be systematically evaluated for improved potency. The commercial availability at 95% purity with defined pricing supports acquisition for initial screening and hit-to-lead expansion .

Chemical Biology: Electrophilic Probe Development for Covalent Target Engagement

The presence of the chloroacetyl group distinguishes this compound from non-halogenated phenylurea analogs and positions it for use in covalent chemical biology applications where irreversible target engagement is desired . The electrophilic chloroacetyl warhead can form covalent adducts with nucleophilic residues (e.g., cysteine thiols) in protein targets, a mechanism that has been exploited in related chloroalkyl urea derivatives for tubulin binding . Researchers developing activity-based probes or covalent inhibitors can procure this compound as a validated electrophilic scaffold with documented synthetic accessibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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